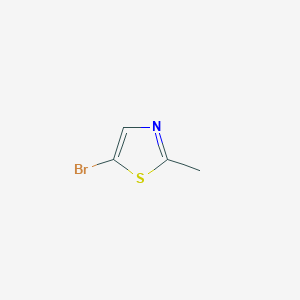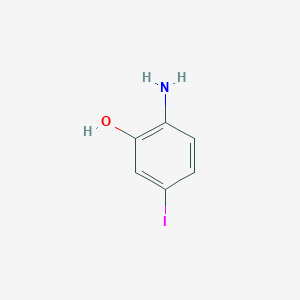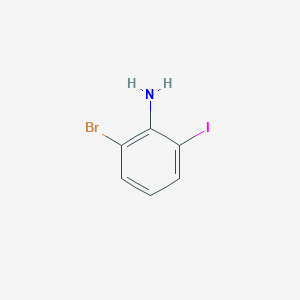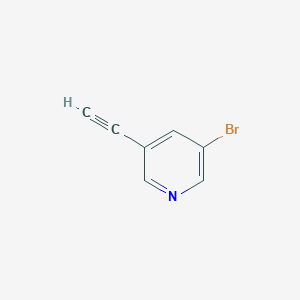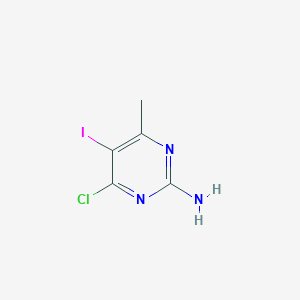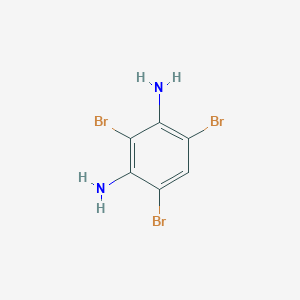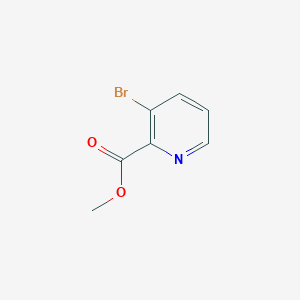
Samarium-154
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium-154 is a radioactive isotope of samarium, which is a rare earth element. It is used in various scientific research applications, particularly in nuclear medicine for cancer treatment.
Mecanismo De Acción
Samarium-154 emits beta particles and gamma rays, which are types of ionizing radiation. When injected into the bloodstream, the radioactive solution containing samarium-154 is taken up by cancer cells in the bones. The beta particles emitted by samarium-154 then penetrate the cancer cells and cause damage to their DNA, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
The use of samarium-154 in cancer treatment can cause some side effects, including bone marrow suppression and gastrointestinal symptoms. However, these side effects are generally mild and temporary.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Samarium-154 has several advantages for use in lab experiments. It has a relatively long half-life of 8.4 days, which allows for longer experiments. It also emits both beta particles and gamma rays, which makes it useful for both in vitro and in vivo experiments. However, its use is limited by the fact that it is a radioactive substance and requires special handling and disposal procedures.
Direcciones Futuras
There are several potential future directions for the use of samarium-154 in scientific research. One area of interest is in the development of new cancer therapies that use samarium-154 in combination with other drugs or treatments. Another area of interest is in the development of new imaging techniques that use samarium-154 as a tracer to detect cancer cells in the body. Additionally, there is potential for samarium-154 to be used in other fields, such as environmental science and materials science.
Métodos De Síntesis
Samarium-154 can be synthesized through neutron activation of natural samarium-152. This process involves bombarding samarium-152 with neutrons, which causes it to undergo nuclear transmutation and become samarium-153. Samarium-153 then undergoes beta decay to become samarium-154.
Aplicaciones Científicas De Investigación
Samarium-154 is primarily used in nuclear medicine for cancer treatment. It is used in a procedure called samarium-153-EDTMP therapy, which involves injecting a radioactive solution containing samarium-153 into the bloodstream. The solution then targets cancer cells in the bones and emits radiation to destroy them.
Propiedades
Número CAS |
14833-41-1 |
|---|---|
Nombre del producto |
Samarium-154 |
Fórmula molecular |
Sm |
Peso molecular |
153.92222 g/mol |
Nombre IUPAC |
samarium-154 |
InChI |
InChI=1S/Sm/i1+4 |
Clave InChI |
KZUNJOHGWZRPMI-RNFDNDRNSA-N |
SMILES isomérico |
[154Sm] |
SMILES |
[Sm] |
SMILES canónico |
[Sm] |
Otros números CAS |
14833-41-1 |
Sinónimos |
154Sm isotope Samarium-154 Sm-154 isotope |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





